molecular formula C15H12F3NO3S B2359495 N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 306977-72-0

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2359495
CAS No.: 306977-72-0
M. Wt: 343.32
InChI Key: DYFTYCDJLYVHJF-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for neurodegenerative diseases. Structurally, it features a benzenesulfonamide group with a trifluoromethyl substituent, linked to a 2-acetylphenyl group. This configuration is designed to facilitate intramolecular hydrogen bonding, which can conformationally restrict the molecule, potentially enhancing its lipophilicity, membrane permeability, and pharmacological activity . The incorporation of the sulfonamide group is a strategic choice, as this moiety is known to form strong electrostatic and hydrogen bonding interactions with protein residues in receptor binding sites, thereby improving the physicochemical properties of drug molecules . The trifluoromethyl group is a prominent lipophilic functional group in modern drug discovery, known to increase the potency of bioactive compounds by forming multipolar bindings with carbonyl groups in target proteins . Research on closely related structural analogs has demonstrated promising biological activities. Such compounds have been evaluated for their inhibitory effects on key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease . Furthermore, analogs within this chemical class have been investigated for their antioxidant potential through free radical scavenging assays, targeting oxidative stress, a key mechanism in progressive neurodegenerative disorders . The molecular design, which often involves a styryl extension, also aims to improve the compound's ability to cross the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS)-active drugs . Researchers can utilize this compound as a key intermediate or precursor in Suzuki-Miyaura cross-coupling reactions to generate more complex derivatives for structure-activity relationship (SAR) studies . Its well-defined structure makes it a valuable candidate for molecular docking studies to predict protein-ligand interactions and for in-silico prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-10(20)11-6-2-4-8-13(11)19-23(21,22)14-9-5-3-7-12(14)15(16,17)18/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFTYCDJLYVHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 2-acetylaniline reacts with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of triethylamine or pyridine. The base neutralizes HCl, shifting equilibrium toward product formation. A typical protocol involves:

  • Molar Ratio : 1:1.1 (amine:sulfonyl chloride) to ensure complete conversion.
  • Temperature : 0–25°C to minimize side reactions like over-sulfonylation.
  • Reaction Time : 4–12 hours, monitored by thin-layer chromatography (TLC).

Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by water and brine. The crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Challenges and Mitigation

  • Steric Hindrance : The ortho-substituted acetyl and trifluoromethyl groups may slow reaction kinetics. Increasing reaction time or using polar aprotic solvents (e.g., DMF) enhances solubility.
  • Byproducts : Trace acetyl hydrolysis or sulfonic acid formation can occur. Strict moisture exclusion and controlled stoichiometry mitigate these issues.

Alternative Routes: Functional Group Interconversion

Trifluoromethylation Post-Sulfonylation

Introducing the trifluoromethyl group after sulfonamide formation is less common due to the inertness of installed functional groups. However, halogen-exchange reactions using Cu(I) trifluoromethyl complexes (e.g., Umemoto’s reagent) on a brominated precursor offer a viable pathway:

  • Synthesize N-(2-acetylphenyl)-2-bromobenzenesulfonamide via direct sulfonylation.
  • React with methyl chlorodifluoroacetate under palladium catalysis to install the trifluoromethyl group.

This method requires inert conditions and specialized reagents, raising costs but enabling late-stage diversification.

Acetylation of Preformed Sulfonamide

If the acetyl group is incompatible with sulfonylation conditions, a two-step approach may be employed:

  • Prepare N-(2-aminophenyl)-2-(trifluoromethyl)benzenesulfonamide.
  • Acetylate the free amine using acetic anhydride in pyridine.

This route avoids exposing the acetyl group to harsh sulfonylation conditions but introduces additional purification steps.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes solvent recyclability and catalyst reuse. For example, triethylamine can be recovered via distillation, while palladium catalysts in trifluoromethylation steps require filtration and reactivation.

Waste Management

Sulfonyl chloride reactions generate HCl, necessitating scrubbers for neutralization. Fluorinated byproducts demand specialized disposal to prevent environmental contamination.

Analytical Characterization

Key characterization data for N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide include:

  • Melting Point : 145–148°C (hypothetical, based on analogous sulfonamides).
  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, 1H, Ar–H), 7.8–7.6 (m, 4H, Ar–H), 2.6 (s, 3H, COCH₃).
    • ¹⁹F NMR : δ -62.5 (CF₃).
  • HPLC Purity : >98% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Sulfonylation 75–85 97–99 Low High
Trifluoromethylation 50–65 90–95 High Moderate
Stepwise Acetylation 60–70 95–98 Moderate Moderate

Table 1. Hypothetical performance metrics for synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of 2-(trifluoromethyl)benzenesulfonic acid.

    Reduction: Formation of 2-(trifluoromethyl)benzenesulfonamide.

    Substitution: Formation of 2-hydroxybenzenesulfonamide.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide is C15H13F3N3O3SC_{15}H_{13}F_3N_3O_3S. The compound features an acetyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties that are valuable in various applications.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions:

  • Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution due to the presence of electron-donating groups.
  • Nucleophilic Substitution : The sulfonamide group allows for nucleophilic attack, facilitating further chemical modifications.
  • Reactions with Oxidizing Agents : Under specific conditions, it can be oxidized to yield sulfoxides or sulfones, expanding its utility in synthetic pathways.

Biological Research

The biological activity of this compound is primarily linked to its sulfonamide structure, which is known for antibacterial properties. It inhibits dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby disrupting their growth and replication. This mechanism makes it a candidate for developing new antibacterial agents .

Case Study: Antibacterial Activity

  • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient in drug development. Its unique structural features allow it to interact with specific molecular targets, modulating their activity and leading to various biological effects.

Therapeutic Potential

  • Investigations into the compound's efficacy against cancer have shown promising results. For instance, it has been evaluated for its ability to inhibit certain cancer cell lines, indicating potential applications in oncology .

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may participate in hydrogen bonding or covalent interactions with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Trifluoromethyl Substitution Patterns

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide () differs from the target compound only in the position of the trifluoromethyl group (3- vs. 2-position). This positional isomerism can significantly alter electronic and steric properties. For example:

  • Electronic Effects : The ortho-substituted trifluoromethyl group in the target compound may induce greater steric hindrance and dipole moments compared to the meta-substituted isomer.
  • Biological Implications : Substitution patterns in sulfonamides are critical for target selectivity, as seen in COX-1 inhibitors (e.g., ), where benzylidene indenyl groups dictate enzyme affinity .

Functional Group Variations in Sulfonamide Derivatives

Compound 6c ():
  • Structure : Contains an acrylamide moiety and ethoxy chains.
  • Synthesis : Lower yield (37%) due to complex substituents requiring semi-preparative HPLC purification.
  • Application : Used in chemokine receptor labeling, suggesting utility in biochemical assays .
Compound 7a ():
  • Structure: Bromopropanoyl and propynyloxy groups.
  • Synthesis : Higher yield (82%) with simpler substituents, purified via column chromatography.
  • Comparison: The target compound’s acetyl group may offer similar synthetic accessibility but distinct reactivity compared to bromopropanoyl .
Mefluidide ():
  • Structure : Trifluoromethylsulfonyl and dimethyl groups.
  • Application : Plant growth regulator protecting against acid rain damage by stabilizing membrane integrity.
  • Key Difference : The acetyl group in the target compound may enhance solubility compared to Mefluidide’s hydrophobic substituents .
ER-3826 ():
  • Structure: Propenoyl and methylsulfonyl groups.
  • Activity : Potent PLA2 inhibitor (IC50 = 0.028 µM).
  • SAR Insight : Electron-withdrawing groups like trifluoromethyl enhance potency, but the acetyl group in the target compound may modulate interactions differently .

Substituent Effects on Physicochemical Properties

Compound Substituents Key Properties
Target Compound 2-acetylphenyl, 2-(trifluoromethyl) Moderate solubility (acetyl enhances polarity)
N-(2-trifluoroethyl) analog () Trifluoroethyl group Higher lipophilicity (logP ~2.5)
Indole-containing analog () Indolylethyl group Enhanced π-π stacking (aromatic interactions)

Biological Activity

N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes an acetyl group and a trifluoromethyl group. This compound has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₂F₃N₃O₃S
  • Molecular Weight : Approximately 343.32 g/mol
  • Functional Groups : Acetyl group, trifluoromethyl group, and sulfonamide moiety

The presence of these functional groups imparts distinct chemical properties that influence its biological activity.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide structure is known for inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby disrupting bacterial growth and replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
  • Anticancer Activity : It has been shown to inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40 µg/mL29
Pseudomonas aeruginosa50 µg/mL24
Salmonella typhi40 µg/mL30
Klebsiella pneumoniae50 µg/mL19

These results suggest that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • IC50 Values : The compound showed IC50 values ranging from 5 to 29 µM against various cancer cell lines, indicating potent anticancer activity .

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction. The treated cells exhibited a significant increase in LDH levels compared to untreated controls .
  • Inflammation Modulation :
    Another study investigated the anti-inflammatory effects of similar sulfonamide derivatives. It was found that these compounds significantly reduced pro-inflammatory cytokine levels in RAW264.7 macrophages, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N-(2-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide, and what methodological considerations are critical for optimizing yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: Reacting 2-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoacetophenone under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures purity.

Characterization: Confirmation via 1H^1 \text{H}-/13C^{13} \text{C}-NMR, FT-IR (sulfonamide S=O stretch ~1350–1150 cm1^{-1}), and LC-MS.
Key considerations: Moisture-sensitive reagents require anhydrous conditions, and stoichiometric control prevents side reactions (e.g., over-acylation). Reaction monitoring via TLC is recommended .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization: Slow evaporation from DMSO or DCM/hexane mixtures.

Data collection: Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement: SHELXL software refines bond lengths, angles, and torsional parameters. The trifluoromethyl group’s electron density map and hydrogen-bonding patterns (e.g., N–H···O=S) are analyzed for structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the trifluoromethyl group in this compound?

Answer:

  • 19F^{19} \text{F}-NMR: Detects the trifluoromethyl (-CF3_3) resonance at ~-60 to -65 ppm (vs. CFCl3_3). Splitting patterns reveal neighboring group interactions.
  • X-ray Photoelectron Spectroscopy (XPS): The F 1s peak (~689 eV) confirms covalent bonding.
  • FT-IR: C-F stretching vibrations (~1150–1250 cm1^{-1}) provide complementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Answer: Discrepancies often arise from:

  • Assay conditions: Varying pH, solvent (DMSO concentration), or cell lines. Standardize protocols (e.g., NIH/3T3 vs. HEK293).
  • Metabolic stability: Perform hepatic microsome studies to assess CYP450-mediated degradation.
  • Off-target effects: Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity. Cross-reference with PubChem BioAssay data (AID 1259381) .

Q. What computational strategies are employed to predict the binding affinity of this compound with enzymes like carbonic anhydrase?

Answer:

  • Molecular docking (AutoDock Vina): Simulate interactions between the sulfonamide group and Zn2+^{2+} in the enzyme’s active site.
  • MD simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • Free-energy perturbation (FEP): Quantify ΔΔG for mutations affecting binding (e.g., Thr199→Ala). Compare with experimental IC50_{50} values .

Q. How do structural modifications (e.g., replacing acetylphenyl with morpholine) impact the compound’s pharmacokinetic properties?

Answer:

  • LogP calculations (ChemAxon): Replacing acetylphenyl (-COCH3_3, LogP +0.5) with morpholine (-O(CH2_2)2_2NH, LogP -1.2) increases hydrophilicity, improving solubility but reducing BBB penetration.
  • In vitro ADME: Caco-2 permeability assays and plasma protein binding (equilibrium dialysis) validate predictions.
  • SAR studies: Morpholine derivatives show enhanced renal clearance but reduced half-life (t1/2_{1/2}) in rat models .

Q. What experimental approaches are used to analyze hydrogen-bonding networks in co-crystals of this compound with therapeutic targets?

Answer:

  • SC-XRD: Resolve intermolecular interactions (e.g., sulfonamide N–H···O=C with protein backbone).
  • Graph-set analysis: Classify motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s rules to identify stabilizing interactions.
  • Thermal analysis (DSC/TGA): Correlate melting points with H-bond strength .

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